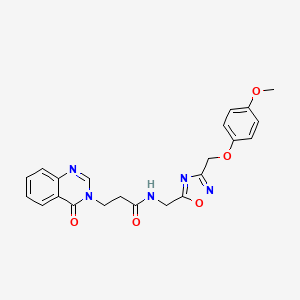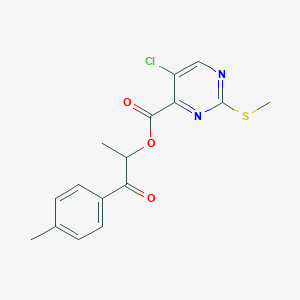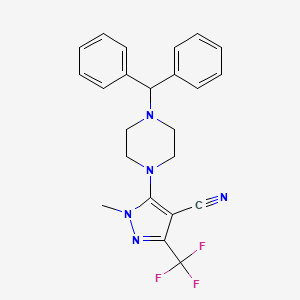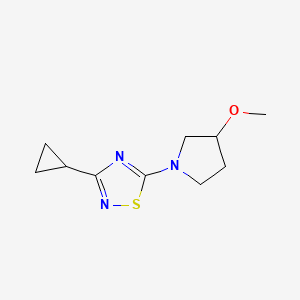![molecular formula C21H18N4O6S B2613243 1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide CAS No. 1111993-07-7](/img/structure/B2613243.png)
1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide” is a complex organic molecule that contains an indole ring, a piperidine ring, and an amide group . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH, which is a six-membered ring with one nitrogen atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and piperidine rings, along with the amide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position . Piperidine can act as a base, and amides can undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .科学的研究の応用
Allosteric Modulation in Cannabinoid Receptors
1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been investigated for its role as an allosteric modulator in cannabinoid type 1 receptors (CB1). Structural modifications in similar compounds have shown significant impacts on binding affinity and cooperativity, indicating potential for development as therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).
Aminocarbonylation of Alkoxycarbonylpiperidines
Research has explored the use of alkoxycarbonylpiperidines, similar to this compound, in the aminocarbonylation of iodobenzene and iodoalkenes. These studies offer insights into the reactivity and potential applications of these compounds in synthetic chemistry (Takács et al., 2014).
Carboxylation, Ethoxycarbonylation, and Carbamoylation
Studies involving the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, which are structurally related to this compound, provide a deeper understanding of the chemical properties and potential industrial applications of these types of compounds (Nemoto et al., 2016).
Antiviral Activity Against HIV
Indole-2-carboxamides, sharing a structural resemblance, have been studied for their activity as inhibitors of HIV-1 reverse transcriptase. These studies suggest potential applications of similar compounds in the development of antiviral drugs (Font et al., 1995).
Anti-Acetylcholinesterase Activity
Related piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating the potential therapeutic applications of similar compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-25-20(26)13-7-16-17(30-10-29-16)8-14(13)22-21(25)32-9-18-23-19(24-31-18)12-5-4-11(27-2)6-15(12)28-3/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXLHBFWJPHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)




![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)


![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)
![1-(3-Nitrophenyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2613178.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)

![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)
